BET bromodomain inhibitor
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Overview
Description
BET bromodomain inhibitors are a class of compounds that target the bromodomain and extra-terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT . These proteins play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails, thereby influencing chromatin structure and transcriptional activity . BET bromodomain inhibitors have gained significant attention due to their potential therapeutic applications, particularly in cancer treatment .
Scientific Research Applications
BET bromodomain inhibitors have a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, these inhibitors have shown promise in targeting various types of cancer, including acute myeloid leukemia, multiple myeloma, and acute lymphoblastic leukemia . They work by blocking the expression of oncogenes and disrupting key signaling pathways involved in cancer progression .
In addition to cancer research, BET bromodomain inhibitors are being investigated for their potential in treating inflammatory diseases, cardiovascular diseases, and neurological disorders . Their ability to modulate gene expression makes them valuable tools for studying epigenetic regulation and developing new therapeutic strategies .
Mechanism of Action
Mode of Action
BET inhibitors work by displacing BRD4 out of super-enhancer regions , which has a significant impact on vital pathways in cancerous cells . They prevent protein-protein interaction between BET proteins and acetylated histones and transcription factors . This displacement blocks the initiation of transcription for numerous genes by the interaction between ribonucleic acid polymerase II (RNA Pol II) and the site where transcription begins .
Biochemical Pathways
The displacement of BRD4 by BET inhibitors affects numerous cancer-related and immunity-associated genes . It impacts the function of transcription factors that specifically bind to acetylated histone tails, recruit tumor-associated target genes, and act on the promoter and/or enhancer regions . This action significantly suppresses cytokine-induced mRNA expression of a broad range of inflammatory mediators involved in the pathogenesis of various diseases .
Pharmacokinetics
The pharmacokinetics of BET inhibitors vary significantly. The time to reach the maximum plasma concentration (Tmax) for these BET inhibitors is between 0.5–6 hours . The half-life (t1/2) range varies significantly . These properties impact the bioavailability of the drug and its effectiveness in the body.
Result of Action
The result of BET inhibitors’ action is the suppression of overexpressed oncogenes, thus acting as potential antitumor agents . In many cases, the expression of the growth-promoting transcription factor Myc is blocked by BET inhibitors . This leads to the inhibition of cancer progression due to their interaction with numerous cellular proteins including chromatin-modifying factors, transcription factors, and histone modification enzymes .
Action Environment
The action of BET inhibitors can be influenced by environmental factors. For instance, all BET inhibitors reviewed in a study exhibited exposure-dependent thrombocytopenia, which may limit their clinical application . Moreover, the effectiveness of BET inhibitors can be enhanced when used in combination with other drugs . This is due to meaningful variations in pharmacodynamic activity among chosen drug combinations .
Safety and Hazards
In the monotherapy of BET inhibitors, the most common and severe (grade ≥3) hematological adverse events (AEs) are thrombocytopenia, anemia, and neutropenia . The most common non-hematological syndromes are diarrhea, nausea, fatigue, dysgeusia, and decreased appetite, while the most severe AE is pneumonia . All BET inhibitors reviewed in a study exhibited exposure-dependent thrombocytopenia, which may limit their clinical application .
Future Directions
Given the limited monotherapeutic activity of BET inhibitors, their use in combination with other drugs warrants attention . Combining BET inhibitors with other anticancer drugs and innovative next-generation agents holds great potential for advancing the effective targeting of BET proteins as a promising anticancer strategy . Further efforts are necessary to explore the optimal dosing schemes and combinations to maximize the efficacy of BET inhibitors .
Biochemical Analysis
Biochemical Properties
BET bromodomain inhibitors play a crucial role in biochemical reactions. They interact with enzymes, proteins, and other biomolecules like acetylated histones and transcription factors . The nature of these interactions is reversible binding, which allows for the regulation of gene expression and other cellular processes .
Cellular Effects
BET bromodomain inhibitors have profound effects on various types of cells and cellular processes. They influence cell function by preventing the interaction between BET proteins and acetylated histones and transcription factors . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of BET bromodomain inhibitors involves their reversible binding to the bromodomains of BET proteins . This prevents the interaction between BET proteins and acetylated histones and transcription factors , thereby influencing gene expression and other cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BET bromodomain inhibitors typically involves the design of small molecules that can effectively bind to the bromodomains of BET proteins. One common approach is the use of acetylation mimics to block the bromodomains from binding chromatin . The synthetic routes often involve multi-step organic synthesis, including the formation of key intermediates and final coupling reactions. For example, the synthesis of JQ1, a well-known BET bromodomain inhibitor, involves the formation of a thienodiazepine core followed by functional group modifications to enhance binding affinity and selectivity .
Industrial Production Methods: Industrial production of BET bromodomain inhibitors involves scaling up the synthetic routes developed in the laboratory. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the production of high-purity compounds. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for purification and characterization .
Chemical Reactions Analysis
Types of Reactions: BET bromodomain inhibitors undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the inhibitors to enhance their potency and selectivity .
Common Reagents and Conditions: Common reagents used in the synthesis of BET bromodomain inhibitors include acetylating agents, reducing agents, and coupling reagents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired chemical transformations .
Major Products Formed: The major products formed from these reactions are the final BET bromodomain inhibitors, which are characterized by their ability to bind to the bromodomains of BET proteins and inhibit their function. These inhibitors are typically small molecules with specific functional groups that enhance their binding affinity and selectivity .
Comparison with Similar Compounds
BET bromodomain inhibitors are unique in their ability to specifically target the bromodomains of BET proteins. Similar compounds include other bromodomain inhibitors that target non-BET bromodomains, such as those found in histone acetyltransferases and transcription initiation factors . BET bromodomain inhibitors are distinguished by their selectivity for the BET family of proteins and their potential therapeutic applications in cancer and other diseases .
List of Similar Compounds:- Histone acetyltransferase inhibitors
- Transcription initiation factor inhibitors
- Non-BET bromodomain inhibitors
Properties
IUPAC Name |
2-[(4S)-6-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN5O2/c1-13-22-18-8-5-15(16-11-27-30(2)12-16)9-19(18)23(14-3-6-17(25)7-4-14)28-20(10-21(26)31)24(22)32-29-13/h3-9,11-12,20H,10H2,1-2H3,(H2,26,31)/t20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLGNZXBWIQDLQ-FQEVSTJZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C3=C(C=C(C=C3)C4=CN(N=C4)C)C(=NC2CC(=O)N)C5=CC=C(C=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC2=C1C3=C(C=C(C=C3)C4=CN(N=C4)C)C(=N[C@H]2CC(=O)N)C5=CC=C(C=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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